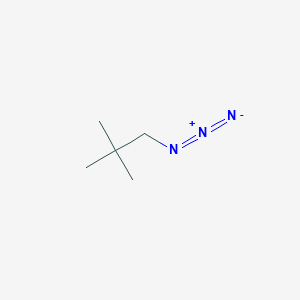

1-Azido-2,2-dimethylpropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-5(2,3)4-7-8-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMDKSIKQMCKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541850 | |

| Record name | 1-Azido-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102711-08-0 | |

| Record name | 1-Azido-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Reactivity of 1 Azido 2,2 Dimethylpropane

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a significant reaction class for 1-azido-2,2-dimethylpropane, also known as neopentyl azide (B81097), providing a pathway to synthesize five-membered heterocycles. wikipedia.org This reaction involves the [3+2] cycloaddition of the azide 1,3-dipole with a dipolarophile, typically an alkyne or an alkene. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sterically Hindered Azides

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govwikipedia.org The reaction's success with sterically hindered azides like 1-azido-2,2-dimethylpropane can be influenced by several factors, including the choice of catalyst and reaction conditions. organic-chemistry.orgnih.gov

While steric hindrance can sometimes slow down reactions, in the case of CuAAC, the use of appropriate catalytic systems can overcome this challenge. acs.orgmdpi.com For instance, N-heterocyclic carbene (NHC) copper complexes have demonstrated high efficiency in catalyzing click reactions involving sterically hindered azides and alkynes, leading to excellent yields in short reaction times. organic-chemistry.org The mechanism of CuAAC involves the formation of a copper acetylide, which then reacts with the azide. wikipedia.orgnih.gov The rate of this reaction can be dependent on the formation of a ternary complex between copper, the alkyne, and the azide. nih.gov For sterically demanding azides, the accessibility of the azide to the copper acetylide intermediate is a crucial factor. nih.gov Increasing reaction temperature or using solubilizing agents like DMSO can enhance the conformational dynamics of the reactants, potentially exposing the hindered azide group and facilitating the reaction. nih.gov

| Catalyst System | Substrates | Conditions | Outcome |

| CuCl(TPh) | Sterically hindered azides and alkynes | Room temperature | Excellent yields of 1,4-substituted 1,2,3-triazoles. organic-chemistry.org |

| CuI/DIPEA/HOAc | Various azides and alkynes | Not specified | Highly efficient catalytic system for CuAAC. organic-chemistry.org |

| Nanosized Cu/Fe | Various azides and alkynes | Ambient temperature | High efficiency, reduced copper contamination. organic-chemistry.org |

| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Various azides and alkynes | Room temperature, neat | Quantitative yields of 1,4-disubstituted 1,2,3-triazoles in minutes. acs.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1-Azido-2,2-dimethylpropane

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high reactivity of strained cyclooctynes. magtech.com.cnd-nb.infonih.gov This method is particularly valuable for biological applications where the toxicity of a copper catalyst is a concern. magtech.com.cn The reaction rate of SPAAC is influenced by the structure of both the cyclooctyne (B158145) and the azide. nih.govresearchgate.net

For 1-azido-2,2-dimethylpropane, its steric bulk can influence the kinetics of SPAAC. Studies comparing the reactivity of primary, secondary, and tertiary azides with different cyclooctynes have shown that while sterically non-demanding cyclooctynes like BCN react at similar rates with all azide types, more sterically demanding cyclooctynes like ADIBO exhibit a significant drop in reactivity with tertiary azides. researchgate.net This suggests that the neopentyl group in 1-azido-2,2-dimethylpropane, being a primary azide, would likely exhibit favorable reaction kinetics in SPAAC, particularly with less sterically hindered cyclooctynes. The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. d-nb.info

| Cyclooctyne | Azide Type | Reactivity |

| BCN | Primary, Secondary, Tertiary | Similar reaction rates for all. researchgate.net |

| ADIBO | Primary, Secondary | High reactivity. researchgate.net |

| ADIBO | Tertiary | Reactivity drops by several orders of magnitude. researchgate.net |

Mechanistic Studies on the "Clickability" Enhancement due to Steric Hindrance

Interestingly, steric hindrance does not always retard reaction rates and can, in some cases, lead to an enhancement in reactivity, a phenomenon termed "steric acceleration." nih.gov

For aryl azides, it has been observed that the presence of bulky ortho substituents can enhance their reactivity in catalyst-free 1,3-dipolar cycloadditions with alkynes. nih.gov This is attributed to steric inhibition of resonance, where the bulky groups force the azido (B1232118) group to twist out of the plane of the aromatic ring. nih.govrsc.org This twisting reduces the conjugation between the azide and the aromatic ring, which in turn increases the reactivity of the azide. rsc.org While 1-azido-2,2-dimethylpropane is an aliphatic azide and therefore does not experience resonance with an aromatic ring, the concept highlights that steric factors can have non-intuitive effects on reactivity. nih.gov

The "clickability" of an azide is also related to the distortability of the azido group. rsc.orgrsc.org For an azide to react, it must adopt a bent geometry in the transition state. The energy required for this distortion affects the activation energy of the reaction. In sterically hindered aryl azides, the steric strain helps to pre-distort the azide group towards the required geometry for cycloaddition, thus lowering the activation barrier and accelerating the reaction. rsc.org The conformational analysis of the neopentyl group in related compounds reveals significant steric bulk, which could potentially influence the ground-state geometry and distortability of the attached azido group.

Nitrene-Mediated Transformations

Organic azides, including 1-azido-2,2-dimethylpropane, can serve as precursors to highly reactive nitrene intermediates upon thermolysis or photolysis. masterorganicchemistry.comresearchgate.net These nitrenes can then undergo a variety of transformations.

The thermolysis of tertiary alkyl azides has been studied, and it is known that the decomposition of azides can lead to the formation of nitrenes, which are involved in subsequent reactions. acs.org The photolysis of azides also generates nitrenes, and the reaction pathways can be influenced by the structure of the azide and the reaction conditions. rsc.org For instance, the photolysis of Tp′Rh(CN-neopentyl)(η2-PhN=C=N-neopentyl) has been investigated, demonstrating the reactivity of neopentyl-containing compounds under photolytic conditions. osti.govopenalex.org

Nitrene-mediated reactions can include C-H insertion, aziridination of alkenes, and rearrangements. uva.nl The bulky neopentyl group in the nitrene derived from 1-azido-2,2-dimethylpropane would likely influence the selectivity of these reactions, favoring insertion into less sterically hindered C-H bonds or influencing the stereochemical outcome of aziridination. The formation of azo compounds through nitrene coupling is another possible reaction pathway, which can be mediated by transition metal catalysts. rsc.org

| Precursor | Condition | Intermediate | Potential Products |

| 1-Azido-2,2-dimethylpropane | Thermolysis/Photolysis | Neopentylnitrene | C-H insertion products, aziridines, azo compounds |

Thermal Decomposition for Nitrene Generation

The thermal decomposition of alkyl azides is a well-established method for generating highly reactive nitrene intermediates through the extrusion of molecular nitrogen. In the case of 1-azido-2,2-dimethylpropane, heating the compound leads to the homolytic cleavage of the C-N bond, yielding 2,2-dimethylpropylnitrene (also known as neopentylnitrene) and dinitrogen gas. The primary reaction is the spin-allowed formation of a singlet nitrene, which is in a higher energy state compared to the triplet ground state.

Quantum chemical studies on the thermal decomposition of similar azides have shown that the N-N₂ bond fission to form a singlet nitrene is often the dominant pathway at various temperatures and pressures. For instance, computational analysis of 2-azido-N,N-dimethylethanamine indicated that nitrene formation through N-N₂ bond fission has the lowest energy barrier compared to other potential decomposition pathways. While specific kinetic data for 1-azido-2,2-dimethylpropane is not extensively documented in readily available literature, the general mechanism for alkyl azide thermolysis strongly supports the formation of 2,2-dimethylpropylnitrene as the primary reactive intermediate.

The stability of the resulting nitrene is a critical factor in its subsequent reactivity. Alkyl nitrenes are generally highly reactive and prone to rapid intramolecular reactions.

Photochemical Generation of Nitrenes

Photolysis provides an alternative and often milder method for generating nitrenes from organic azides. photobiology.com Irradiation of 1-azido-2,2-dimethylpropane with ultraviolet (UV) light can induce the cleavage of the nitrogen-nitrogen bond, leading to the formation of 2,2-dimethylpropylnitrene and nitrogen gas. This process can be advantageous as it can often be carried out at lower temperatures than thermal decomposition, potentially minimizing side reactions.

The photochemical generation of nitrenes can produce both singlet and triplet state species, with the initial product often being the singlet nitrene. nih.gov The singlet nitrene can then either react directly or undergo intersystem crossing to the more stable triplet state. The specific pathway and the ratio of singlet to triplet nitrenes can be influenced by the wavelength of light used and the presence of sensitizers. Studies on the photolysis of β-azido-propiophenone derivatives have demonstrated the selective formation of triplet alkyl nitrenes, which exhibit distinct reactivity patterns. nih.gov For 1-azido-2,2-dimethylpropane, the photochemically generated nitrene is a key intermediate for subsequent insertion reactions.

Intramolecular and Intermolecular Nitrene Insertion Reactions

Once generated, the 2,2-dimethylpropylnitrene can undergo a variety of reactions, with insertion into C-H bonds being a prominent pathway. These reactions can be either intramolecular or intermolecular, depending on the reaction conditions and the availability of suitable substrates.

Intramolecular Reactions: Due to the proximity of numerous C-H bonds within the neopentyl group, intramolecular insertion is a highly probable fate for the generated nitrene. The 2,2-dimethylpropylnitrene has nine primary C-H bonds in its three methyl groups. Intramolecular C-H insertion would lead to the formation of a strained, four-membered heterocyclic ring, 3,3-dimethylazetidine. The formation of five- and six-membered rings through intramolecular reactions is generally more favorable than the formation of smaller rings due to lower ring strain. wikipedia.org However, in the absence of other readily accessible reaction pathways, intramolecular C-H insertion remains a possibility.

Intermolecular Reactions: In the presence of a suitable substrate, the 2,2-dimethylpropylnitrene can undergo intermolecular C-H insertion. These reactions are often non-selective, with the nitrene inserting into various types of C-H bonds. The reactivity of the nitrene is influenced by its spin state; singlet nitrenes typically undergo concerted insertion with retention of stereochemistry, while triplet nitrenes react via a radical abstraction-recombination mechanism. The steric bulk of the neopentyl group may influence the accessibility of the nitrene to external C-H bonds, potentially favoring insertion into less hindered positions.

Rearrangement Reactions

Schmidt Rearrangement and Carbon-Carbon Bond Cleavage in Tertiary Alkyl Azides

The Schmidt reaction involves the reaction of an azide with a carbocation or a carbonyl group under acidic conditions, leading to a rearrangement. wikipedia.org For tertiary alkyl azides like 1-azido-2,2-dimethylpropane, the reaction can be initiated by an electrophile, leading to the formation of an intermediate that can undergo rearrangement with cleavage of a carbon-carbon bond. nii.ac.jp

In a "traceless" Schmidt reaction, a sulfonium (B1226848) ion can activate the tertiary alkyl azide. This activation facilitates a 1,2-alkyl shift to the nitrogen atom with concomitant expulsion of dinitrogen. In the case of 1-azido-2,2-dimethylpropane, this would involve the migration of one of the methyl groups from the quaternary carbon to the nitrogen atom. This rearrangement results in the formation of an N-alkyliminium cation. Subsequent hydrolysis of this iminium cation would yield a ketone (acetone in this case) and a primary amine (tert-butylamine). This C-C bond cleavage provides a powerful method for the skeletal rearrangement of tertiary alkyl azides. nii.ac.jp

Curtius Rearrangement and its Analogues (if applicable for related acyl azides)

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate. While 1-azido-2,2-dimethylpropane itself does not undergo a Curtius rearrangement, the corresponding acyl azide, pivaloyl azide ((CH₃)₃CC(O)N₃), provides a highly relevant analogue.

Studies on pivaloyl azide have shown that its thermal rearrangement to tert-butyl isocyanate is likely a concerted process, where the alkyl group migrates as the nitrogen molecule is eliminated, without the formation of a discrete nitrene intermediate. However, the photochemical decomposition of pivaloyl azide can proceed through a pivaloylnitrene intermediate, which can then rearrange to the isocyanate or undergo other reactions such as intermolecular C-H insertion.

Reductive and Nucleophilic Reactivity

The azide functional group in 1-azido-2,2-dimethylpropane can be readily reduced to a primary amine. This transformation is synthetically useful as it provides a route to 2,2-dimethylpropan-1-amine (neopentylamine). Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an ether solvent or catalytic hydrogenation with hydrogen gas and a palladium catalyst (H₂/Pd). masterorganicchemistry.comucalgary.ca These reductions are generally high-yielding and proceed under relatively mild conditions. masterorganicchemistry.com

Staudinger Reaction and Staudinger Ligation Methodologies

The Staudinger reaction, discovered by Hermann Staudinger, is a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.org For 1-azido-2,2-dimethylpropane, this reaction provides a reliable pathway to generate neopentylamine (B1198066). The reaction proceeds in two main stages: the formation of an iminophosphorane (also known as an aza-ylide) followed by its hydrolysis. wikipedia.org

The mechanism begins with the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen atom (Nγ) of the azide group. wikipedia.orgyoutube.com This initial step forms a phosphazide (B1677712) intermediate. The phosphazide is generally unstable and undergoes a cyclization to a four-membered transition state, subsequently extruding a molecule of dinitrogen (N₂) to yield the stable iminophosphorane. youtube.comalfa-chemistry.com The formation of the highly stable N₂ molecule is a significant thermodynamic driving force for the reaction. In the context of a Staudinger reduction, the resulting iminophosphorane is then hydrolyzed with water to produce the primary amine (neopentylamine) and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgsigmaaldrich.com

A sophisticated variant of this transformation is the Staudinger ligation, a powerful bioconjugation technique that forms a stable amide bond. sigmaaldrich.com This methodology is particularly valued in chemical biology for its high chemoselectivity, as both the azide and phosphine moieties are largely unreactive with most biological functional groups. sigmaaldrich.comthermofisher.com In the traceless Staudinger ligation, a specifically designed phosphinothiol is used to couple a peptide fragment bearing a C-terminal thioester with another peptide fragment containing an N-terminal azide. raineslab.com The reaction proceeds through an iminophosphorane intermediate that rearranges and ultimately forms a native amide bond, with the phosphine reagent not being incorporated into the final product. wikipedia.orgraineslab.com

| Feature | Staudinger Reduction | Staudinger Ligation |

| Primary Reactants | Alkyl or aryl azide, phosphine (e.g., PPh₃), water. wikipedia.org | Azide, specifically engineered phosphine (e.g., phosphinothioester). sigmaaldrich.comraineslab.com |

| Key Intermediate | Iminophosphorane (aza-ylide). alfa-chemistry.com | Aza-ylide that undergoes intramolecular rearrangement. sigmaaldrich.com |

| Final Product | Primary amine and phosphine oxide. wikipedia.org | Amide-linked conjugate. sigmaaldrich.com |

| Primary Application | Mild reduction of azides to amines. organic-chemistry.org | Bioconjugation, protein and peptide synthesis. raineslab.com |

This table provides a comparative overview of the Staudinger reduction and Staudinger ligation methodologies.

Aza-Wittig Reaction and its Synthetic Utility

The iminophosphorane intermediate generated from the reaction of 1-azido-2,2-dimethylpropane and a phosphine is not only a precursor to amines but also a key reactant in the aza-Wittig reaction. alfa-chemistry.com This reaction is analogous to the conventional Wittig reaction and serves as a powerful tool for the formation of carbon-nitrogen double bonds (imines). wikipedia.org

The mechanism involves the reaction of the iminophosphorane with a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgthieme-connect.com The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon, leading to a four-membered oxazaphosphetane intermediate. chemistry-reaction.com This intermediate then collapses, breaking the P-N and C-O bonds and forming a new C=N double bond (the imine) and the thermodynamically stable P=O double bond of the phosphine oxide byproduct. wikipedia.org

The synthetic utility of the aza-Wittig reaction is extensive, particularly in the synthesis of nitrogen-containing heterocycles. thieme-connect.combeilstein-journals.org When the azide and carbonyl functionalities are present within the same molecule, an intramolecular aza-Wittig reaction can be employed as an efficient cyclization strategy. wikipedia.orgmdpi.com This one-pot, tandem Staudinger/intramolecular aza-Wittig sequence is a popular method for constructing a wide variety of N-heterocyclic frameworks. mdpi.com Beyond imine formation, the aza-Wittig reaction can be used to convert carbon dioxide into isocyanates or isocyanates into carbodiimides, further broadening its synthetic scope. wikipedia.org

| Reactant Combination | Product Type | Synthetic Utility |

| Alkyl Azide + Phosphine + Aldehyde/Ketone | Imine | General C=N bond formation. wikipedia.org |

| Azido-carbonyl compound + Phosphine | Cyclic Imine / N-Heterocycle | Synthesis of quinazolines, benzodiazepines, etc. thieme-connect.commdpi.com |

| Alkyl Azide + Phosphine + Carbon Dioxide | Isocyanate | Access to isocyanates from azides. wikipedia.org |

| Alkyl Azide + Phosphine + Isocyanate | Carbodiimide | Synthesis of substituted carbodiimides. wikipedia.org |

This table illustrates the diverse synthetic applications of the aza-Wittig reaction starting from an alkyl azide.

Nucleophilic Reactivity of the Terminal Azide Nitrogen (N1)

The azide functional group in 1-azido-2,2-dimethylpropane is characterized by a terminal nitrogen atom (Nγ, designated N1 in the section title for clarity) that is markedly nucleophilic. mdpi.com This reactivity is a consequence of the azide's electronic structure, which features lone pairs and a partial negative charge on the terminal nitrogen as depicted in its resonance forms. masterorganicchemistry.com The azide ion is recognized as an excellent nucleophile, often more so than amines, due to the high concentration of electron density in a small volume. masterorganicchemistry.com

This inherent nucleophilicity is the cornerstone of the Staudinger reaction, where the terminal nitrogen initiates the reaction by attacking the electrophilic phosphorus atom of the phosphine. wikipedia.orgalfa-chemistry.com This step is crucial for the formation of the phosphazide intermediate that leads to the iminophosphorane.

Beyond reactions with phosphines, the nucleophilic character of the azide group is harnessed in a variety of other transformations. Organic azides can participate in nucleophilic substitution reactions, such as epoxide opening, where the azide attacks one of the carbons of the epoxide ring, leading to a β-azido alcohol. masterorganicchemistry.com They can also engage in conjugate addition reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com Recent research has also shown that alkyl azides can be activated by electrophilic sulfonium ions, a process initiated by the nucleophilic nature of the azido group, leading to Schmidt-type rearrangements under traceless activation conditions. nii.ac.jp

Electrophilic Reactivity of the Internal Azide Nitrogen (N3)

In these reactions, the azide acts as a 1,3-dipole, reacting with a dipolarophile, such as an alkyne or an alkene, to form a five-membered heterocyclic ring. mdpi.com For instance, in the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, the azide reacts with a terminal alkyne to regioselectively form a 1,2,3-triazole. While mechanistically complex, this transformation involves the participation of the entire azide unit reacting with the copper-acetylide species.

Furthermore, the nitrogen atom attached to the alkyl group (Nα, designated N3 in the section title) can be considered a site for electrophilic attack under specific conditions. mdpi.com For example, certain rearrangements like the Curtius rearrangement involve the migration of the alkyl group from Nα to the terminal nitrogen, a process driven by the loss of N₂. masterorganicchemistry.com This highlights the complex electronic interplay within the azide functional group, allowing it to react with both electrophiles (at the terminal nitrogen) and nucleophiles (across the dipolar system).

Radical Chemistry Involving Alkyl Azides

The azide group is an effective participant in radical chemistry, often acting as a radical acceptor or trap. researchgate.net The interaction of 1-azido-2,2-dimethylpropane with various radical species can initiate synthetically useful cascades, typically involving the extrusion of dinitrogen to form nitrogen-centered radicals. researchgate.netrsc.org

One of the principal applications of this reactivity is in the synthesis of nitrogen-containing heterocycles. rsc.orgacs.org The general mechanism involves the addition of a carbon- or heteroatom-centered radical to the azide group. The resulting adduct can then undergo intramolecular cyclization, followed by the release of N₂, to generate a new heterocyclic ring. rsc.org

Alkyl azides can also be formed via radical pathways. For example, alkyl radicals, generated from alkyl iodides or other precursors, can be trapped with sulfonyl azides to yield the corresponding alkyl azide. acs.orgorganic-chemistry.org More recently, iron-catalyzed protocols have been developed for the radical azidoalkylation of unsaturated systems like 1,3-dienes. researchgate.netnih.gov These methods merge hydrogen atom transfer (HAT) from a hydrocarbon with iron-catalyzed azidation to construct new C-C and C-N bonds in a single step. nih.gov Another fundamental radical reaction is the reduction of alkyl azides to primary amines using radical-based reducing agents like tri-n-butyltin hydride. libretexts.org

| Reaction Type | Radical Source/Mediator | Role of Alkyl Azide | Product(s) |

| Radical Cyclization | AIBN, Bu₃SnH | Radical Acceptor | N-Heterocycles (e.g., indoles, quinolines). rsc.orgacs.org |

| Radical Azidation | Alkyl Iodides, Sulfonyl Azides | Product | Alkyl Azide. acs.org |

| Radical Reduction | Tri-n-butyltin hydride (Bu₃SnH) | Substrate | Primary Amine. libretexts.org |

| Azidoalkylation | Fe(OTf)₂, Hydrocarbons, Dienes | Azide Source / Acceptor | β-unsaturated azides. researchgate.netnih.gov |

This table summarizes key radical reactions where alkyl azides, such as 1-azido-2,2-dimethylpropane, serve as either the substrate, product, or a key intermediate.

Computational and Theoretical Investigations of 1 Azido 2,2 Dimethylpropane

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to predicting the properties of 1-azido-2,2-dimethylpropane, from its three-dimensional shape to its spectroscopic signatures. These methods solve the Schrödinger equation, or a simplified form of it, for the molecule's electronic system.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the equilibrium geometry and electronic properties of organic azides. For 1-azido-2,2-dimethylpropane, DFT calculations are employed to optimize the molecular structure, predicting key bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Geometric Parameters for a Simple Alkyl Azide (B81097) Calculated with DFT Note: This table presents typical values for a primary alkyl azide, as specific published data for 1-azido-2,2-dimethylpropane is not readily available. The values are representative of what would be obtained using a method like B3LYP with a 6-31G(d) basis set.

| Parameter | Description | Typical Calculated Value |

| C-N Bond Length | Length of the bond between the alkyl carbon and the first nitrogen | ~1.47 Å |

| N1-N2 Bond Length | Length of the first nitrogen-nitrogen bond in the azide group | ~1.24 Å |

| N2-N3 Bond Length | Length of the second nitrogen-nitrogen bond in the azide group | ~1.14 Å |

| C-N-N Angle | Angle formed by the alkyl carbon and the first two nitrogens | ~114° |

| N-N-N Angle | Angle of the azide functional group | ~172° |

Ab Initio Electron Correlation Methods for High-Accuracy Calculations

For higher accuracy, particularly for energetic properties, ab initio (from first principles) electron correlation methods are utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

These high-level calculations are crucial for obtaining precise values for properties like the enthalpy of formation, which is a critical parameter for energetic materials. acs.org While computationally expensive, these methods serve as benchmarks for validating the results from more cost-effective DFT calculations. acs.org

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. msu.edu The energy and symmetry of these orbitals are paramount in determining the feasibility and outcome of a reaction, such as the common 1,3-dipolar cycloadditions that azides undergo. nih.govnih.gov

For 1-azido-2,2-dimethylpropane, the HOMO is typically a π-type orbital located on the azide group, while the LUMO is a corresponding π* orbital. The energy of these orbitals dictates the azide's behavior as either an electron donor (from its HOMO) or an electron acceptor (to its LUMO). The electron-donating nature of the neopentyl group is expected to raise the energy of the HOMO, enhancing its reactivity toward electron-poor reaction partners. The HOMO-LUMO energy gap is a key indicator of kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Table 2: Representative Frontier Orbital Energies for Alkyl Azides Note: These values are illustrative and depend heavily on the specific alkyl group and the computational method used.

| Molecular Orbital | Typical Energy Range (eV) | Role in Reactivity |

| HOMO | -9.5 to -10.5 | Electron-donating capability |

| LUMO | +1.0 to +2.0 | Electron-accepting capability |

| HOMO-LUMO Gap | 10.5 to 12.5 | Indicator of kinetic stability |

Conformational Analysis of 1-Azido-2,2-dimethylpropane and its Energetic Landscape

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For 1-azido-2,2-dimethylpropane, the key rotatable bonds are the C-CH₂ bond and the CH₂-N₃ bond. Computational methods are used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of the resulting conformer. rsc.org

The analysis for this molecule is dominated by the steric bulk of the tert-butyl group. This group restricts the rotational freedom, leading to a small number of low-energy conformers. The global minimum energy conformation will be one that minimizes the steric repulsion between the bulky tert-butyl group and the azide moiety. Understanding the relative energies of these conformers and the energy barriers for interconversion is essential, as the reactivity of the molecule can be dependent on its accessible conformations. rsc.org

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry provides a powerful means to model the entire course of a chemical reaction. By mapping the potential energy surface, researchers can identify the minimum energy pathway from reactants to products, which proceeds through a high-energy transition state.

For 1-azido-2,2-dimethylpropane, this includes modeling its participation in reactions like 1,3-dipolar cycloadditions or its thermal decomposition into a nitrene and nitrogen gas. nih.gov DFT calculations are commonly used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state defines the activation energy barrier, a critical factor that governs the reaction rate. Such models have been instrumental in understanding the mechanisms of strain-promoted azide-alkyne cycloadditions, for example.

Spin Density Distribution Analysis in Azide-Containing Systems

When 1-azido-2,2-dimethylpropane undergoes pyrolysis or photolysis, it can lose a molecule of N₂ to form a highly reactive intermediate known as a nitrene (neopentylnitrene). This species has an electron-deficient nitrogen atom and typically exists in a triplet ground state, meaning it has two unpaired electrons.

Spin density analysis is a computational tool used to determine the distribution of these unpaired electrons within the radical species. For triplet neopentylnitrene, calculations using unrestricted DFT (U-DFT) methods like UB3LYP would be performed. The analysis typically shows that a high degree of spin density is localized on the nitrene nitrogen atom, which is consistent with its high reactivity. Understanding the spin density distribution is crucial for predicting the subsequent reaction pathways of the nitrene, such as C-H insertion or rearrangement reactions.

Applications in Contemporary Organic Synthesis and Materials Science Research

Utilization in Complex Molecule Synthesis

The azide (B81097) group in 1-azido-2,2-dimethylpropane is a versatile functional group that can be strategically employed as a masked form of a primary amine or as a direct precursor to it. This dual utility is fundamental to its application in multi-step organic synthesis.

In organic synthesis, the azide group is widely regarded as a "masked" primary amine. masterorganicchemistry.com This strategy is particularly useful in complex syntheses where a free amine would be reactive under certain conditions. The azide group is stable under a variety of reaction conditions, including those for coupling and treatment with reagents like piperidine (B6355638) and trifluoroacetic acid (TFA), provided that reducing agents like thiols are excluded. sigmaaldrich.com

1-Azido-2,2-dimethylpropane can be introduced into a molecule early in a synthetic sequence. The azide then remains inert while other chemical transformations are performed on different parts of the molecule. At the desired stage, the "mask" is removed by reducing the azide to the corresponding primary amine, un-veiling the amino functionality for subsequent reactions. masterorganicchemistry.comsigmaaldrich.com This approach avoids the need for protection and deprotection steps that would be necessary for a free amine, streamlining the synthetic route. The stability of the azide group makes it a superior choice compared to other methods for introducing primary amines, such as the Gabriel synthesis, which requires harsh cleavage conditions. masterorganicchemistry.com

The most direct application of 1-azido-2,2-dimethylpropane in this context is its role as a direct precursor to primary amine derivatives. The conversion of an alkyl azide to a primary amine is a high-yielding and clean transformation. libretexts.org This reduction can be achieved under mild conditions, which is a significant advantage.

Common methods for the reduction of 1-azido-2,2-dimethylpropane to neopentylamine (B1198066) (2,2-dimethyl-1-propanamine) include:

Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) with hydrogen gas (H₂). masterorganicchemistry.com

Reduction with Metal Hydrides: Utilizing powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

This transformation is highly efficient, liberating nitrogen gas (N₂) as the only byproduct, which simplifies the purification of the resulting primary amine. masterorganicchemistry.com This clean conversion makes the azide-to-amine route one of the most effective methods for synthesizing primary amines from their corresponding alkyl halides via an azide intermediate. masterorganicchemistry.com

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 1-Azido-2,2-dimethylpropane | LiAlH₄ or H₂/Pd-C | Neopentylamine | Reduction |

Integration into Heterocyclic Compound Synthesis

The azide functionality is a cornerstone for the synthesis of nitrogen-containing heterocycles. 1-Azido-2,2-dimethylpropane, as a representative alkyl azide, is a valuable reactant in these transformations, particularly in cycloaddition reactions.

The most prominent reaction involving organic azides for heterocycle synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which yields a 1,2,3-triazole. sci-hub.sewikipedia.org While the thermal reaction often requires high temperatures and can produce a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry." wikipedia.orgnih.gov

The CuAAC reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. wikipedia.orgnih.gov In this context, 1-azido-2,2-dimethylpropane can react with various terminal alkynes to produce a wide array of 1-neopentyl-1,2,3-triazole derivatives. This reaction's reliability and broad substrate scope make it a powerful tool in drug discovery, bioconjugation, and materials science. frontiersin.orggoogle.com Ruthenium-catalyzed cycloadditions (RuAAC) can also be used, which typically yield the 1,5-disubstituted triazole regioisomer. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1-Azido-2,2-dimethylpropane | Terminal Alkyne (R-C≡CH) | Cu(I) catalyst (e.g., CuBr(PPh₃)₃) | 1-Neopentyl-4-R-1,2,3-triazole |

| 1-Azido-2,2-dimethylpropane | Alkyne (R-C≡CR') | Ru catalyst | 1-Neopentyl-5-R-1,2,3-triazole |

While the synthesis of 1,2,3-triazoles is a general reaction for most organic azides, the use of 1-azido-2,2-dimethylpropane for creating other heterocycles is less direct and often relies on more specifically functionalized azide precursors.

Pyrroles: The synthesis of pyrroles can be achieved from azides, though often not from simple alkyl azides directly. For example, functionalized pyrroles have been synthesized through the condensation of silyl (B83357) enol ethers with 1-azido-2,2-dimethoxyethane, followed by reductive cyclization. nih.gov Other methods involve the indium(III)-catalyzed intramolecular cyclization of homopropargyl azides. organic-chemistry.org

Pyrazoles: The synthesis of pyrazoles typically proceeds through the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloadditions of diazo compounds. The direct use of simple alkyl azides like 1-azido-2,2-dimethylpropane as a primary building block for the pyrazole (B372694) ring is not a common synthetic route.

Quinolines: Quinolines can be synthesized using azide-containing starting materials, but these are typically complex and designed for intramolecular cyclization. For instance, an efficient strategy involves the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene, where the azide and alkyne are part of the same molecule, to form substituted quinolines. nih.govorganic-chemistry.org This demonstrates the utility of the azide group in quinoline (B57606) synthesis, although it is not a general reaction applicable to simple alkyl azides.

Tetrazoles: The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source, typically sodium azide, with an organic nitrile. google.com While organic azides are fundamental to the tetrazole structure, pre-formed alkyl azides like 1-azido-2,2-dimethylpropane are not typically the starting azide component in this type of reaction.

Development of Advanced Polymeric Materials

1-Azido-2,2-dimethylpropane and related azide-containing molecules are instrumental in the synthesis of advanced functional polymers. The azide group serves as a versatile chemical handle for polymer modification and the construction of complex macromolecular architectures.

A notable application is in the synthesis of well-defined block copolymers using a combination of controlled radical polymerization and click chemistry. For example, poly(neopentyl p-styrene sulfonate) (PNSS) has been synthesized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. aston.ac.ukresearchgate.net In this process, an azide-functionalized chain transfer agent (CTA), such as 2-azidoethyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate, is used to initiate the polymerization, resulting in azide-terminated PNSS chains (PNSS-N₃). aston.ac.uk

These azide-terminated polymers are valuable macromolecular building blocks. They can be efficiently coupled with alkyne-functionalized polymers using the CuAAC click reaction. This has been demonstrated by the synthesis of a triblock copolymer, poly(neopentyl p-styrene sulfonate)-b-polybutadiene-b-poly(neopentyl p-styrene sulfonate) (PNSS-b-PBD-b-PNSS). aston.ac.uk This method allows for the creation of well-defined block copolymers from monomers that might otherwise be incompatible for direct copolymerization. aston.ac.uk

Furthermore, the neopentyl group in PNSS acts as a thermolabile protecting group. Upon heating, the PNSS blocks are converted to poly(p-styrene sulfonate) (PSS) blocks, transforming the material into an amphiphilic copolymer. aston.ac.ukacs.org This strategy is particularly attractive for creating functional materials for applications such as organic electronics and ion-exchange membranes. aston.ac.ukresearchgate.net In a different area, nickel(II) azide has been used with 2,2-dimethylpropane-1,3-diamine to create a two-dimensional coordination polymer, showcasing the role of related structures in materials science. rsc.orgrsc.org

Azide-Functionalized Polymers for Crosslinking Applications

The incorporation of azide functionalities into polymer backbones is a key strategy for modifying material properties through crosslinking. mdpi.com Crosslinking azide-containing polymers can be initiated thermally or photolytically, which causes the azide group to release nitrogen gas and form a highly reactive nitrene intermediate. mdpi.com This nitrene can then insert into C-H bonds of adjacent polymer chains, forming a stable, cross-linked network. mdpi.comacs.org This process significantly alters the material's mechanical properties, such as hardness and solubility. mdpi.com

A prominent application is in the formulation of energetic materials, where azido (B1232118) polymers like glycidyl (B131873) azide polymer (GAP) and poly(3,3–bis(azidomethyl)oxetane) (poly-BAMO) serve as energetic binders. mdpi.com Crosslinking is crucial for curing these liquid polymers into stable, solid materials. google.com An alternative to traditional urethane-based curing, which uses toxic isocyanates, is the crosslinking of azido polymers with multifunctional dipolarophiles (e.g., molecules with multiple acrylate (B77674) or alkyne groups). google.com This reaction proceeds via a 1,3-dipolar cycloaddition, forming triazoline or triazole linkages that connect the polymer chains. mdpi.comgoogle.com This method is advantageous as it can occur at lower temperatures and enhances the burn rate of the resulting energetic material. google.com

The degree of crosslinking can be precisely controlled to produce materials ranging from soft, cheesy solids to hard, plastic-like substances. google.com Furthermore, this methodology is used to create thin, surface-attached polymer network films. acs.org Copolymers containing a sulfonyl azide derivative can be spin-coated onto a surface and, upon heating, the azide decomposes to form a network that simultaneously bonds to the substrate. acs.org

Crosslinking Methods for Azide-Functionalized Polymers

| Crosslinking Method | Mechanism | Initiation | Key Features | Primary Application Area |

|---|---|---|---|---|

| Nitrene Insertion | Azide decomposes to a highly reactive nitrene which inserts into C-H bonds of adjacent polymer chains. mdpi.comacs.org | Thermal or Photolytic mdpi.com | Forms covalent bonds with saturated and unsaturated hydrocarbons; alters mechanical properties. mdpi.com | Polymer films, microstructures. acs.org |

| 1,3-Dipolar Cycloaddition | Azide groups react with multifunctional dipolarophiles (e.g., alkynes, acrylates) to form triazole/triazoline linkages. google.com | Typically spontaneous or with mild heating. google.com | Avoids toxic isocyanates; can enhance burn rate of energetic materials. google.com | Energetic materials. mdpi.comgoogle.com |

Incorporation of 1-Azido-2,2-dimethylpropane into Macromolecular Architectures

The neopentyl azide structure is a valuable building block for creating complex, well-defined macromolecular architectures such as dendrimers and block copolymers. acs.orgresearchgate.net The azide group serves as a chemical handle for "click" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgmdpi.com These reactions are highly efficient and specific, allowing for the precise assembly of complex structures. acs.orgnih.gov

Dendrimers, which are highly branched, monodisperse macromolecules, benefit from these methodologies. researchgate.net For instance, a convergent strategy can be used where a dendron with multiple peripheral azide functionalities is coupled to a core molecule. acs.org Research has demonstrated the synthesis of third-generation polyester (B1180765) dendrons with eight peripheral azide groups, which are then efficiently coupled to an inner dendron using SPAAC to create high-generation (G5 and G6) dendrimers with perfect structures. acs.org The steric bulk of the neopentyl group can influence the accessibility of the azide, but its robust nature makes it suitable for incorporation into linkers used in dendrimer synthesis. researchgate.net

Beyond dendrimers, these azide-based coupling strategies are used to create other advanced polymer topologies, including star polymers and graft copolymers. mdpi.com The ability to retain the azide functional group at the end of a polymer chain allows for the subsequent synthesis of more complex structures like diblock and triblock copolymers. mdpi.com

Contribution to Bioorganic Chemistry Methodologies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide group is a premier bioorthogonal functional group because it is small, stable, and absent from most biological systems. wikipedia.orgnih.gov This has led to its widespread use in studying biomolecules like proteins and carbohydrates. nih.govmdpi.com

Applications in Peptide and Protein Functionalization via Ligation Reactions

The functionalization of peptides and proteins is crucial for studying their function, and azides provide a powerful tool for this purpose. nih.gov Two primary bioorthogonal reactions involving azides are the Staudinger ligation and azide-alkyne cycloadditions. wikipedia.orgmdpi.com

The Staudinger ligation, developed by Bertozzi and coworkers, involves the reaction of an azide with a specifically engineered triarylphosphine. wikipedia.orgnih.govthermofisher.com This reaction forms a stable amide bond under physiological conditions. nih.govnih.gov It has been used to selectively modify proteins containing the unnatural amino acid azidohomoalanine in the presence of other cellular proteins. nih.gov

Azide-alkyne cycloaddition, often termed "click chemistry," has also become a cornerstone of protein modification. mdpi.com Azide-containing amino acids can be incorporated into peptides during solid-phase peptide synthesis (SPPS). nih.gov Alternatively, native amino acids within a protein, such as lysine, can be chemically modified to introduce an azide group via a diazo-transfer reaction in an aqueous solution. nih.gov Once the azide handle is installed, the protein can be conjugated to molecules bearing an alkyne group, such as fluorescent probes or other proteins. nih.gov For applications in living cells, the copper-free SPAAC reaction is preferred to avoid the cytotoxicity of the copper catalyst used in CuAAC. wikipedia.org

Key Ligation Reactions for Protein Functionalization

| Reaction | Reactants | Key Characteristics | Typical Use Case |

|---|---|---|---|

| Staudinger Ligation | Azide and a triarylphosphine. nih.govthermofisher.com | Forms a stable amide bond; bioorthogonal; no catalyst needed. wikipedia.orgnih.gov | Selective labeling of proteins containing azide-functionalized amino acids. nih.gov |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and a terminal alkyne. mdpi.com | Highly efficient and regioselective; requires a copper(I) catalyst. nih.gov | In vitro conjugation of proteins to probes or surfaces. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained cyclooctyne (B158145). wikipedia.org | Copper-free, avoiding cellular toxicity; fast kinetics. wikipedia.orgzenodo.org | Labeling and imaging of biomolecules in living cells and organisms. wikipedia.org |

Modifications in Carbohydrate Chemistry

Carbohydrates play vital roles in biology, and modifying them with chemical reporters like azides is essential for their study. uni-konstanz.denih.gov The azide group can be introduced into carbohydrate structures through several methods, including nucleophilic substitution of a leaving group at primary, secondary, or anomeric positions. uni-konstanz.de Due to its stability under various reaction conditions, the azide often serves as a masked amine group that can be reduced later in a synthetic sequence. uni-konstanz.deresearchgate.net

The development of CuAAC has made azido-functionalized carbohydrates invaluable building blocks for creating neoglycoconjugates, such as glycopeptides and glycoprotein (B1211001) mimics. uni-konstanz.denih.gov For example, glycosyl azides are useful precursors for synthesizing N-linked glycans. researchgate.net The synthesis of dextran, a polysaccharide, has been modified by introducing azide functionalities onto its backbone, which then allows for conjugation with other molecules via click chemistry in aqueous media. researchgate.net This approach is used to create complex structures like multivalent glycoclusters and to attach carbohydrates to surfaces for microarray applications. mdpi.comuni-konstanz.de

Role in Combinatorial Chemistry Library Generation

Combinatorial chemistry aims to rapidly synthesize a large number of diverse compounds, creating a "library" for high-throughput screening in drug discovery and materials science. nih.govslideshare.net The robust and efficient nature of the azide-alkyne click reaction makes it an ideal tool for this purpose. nih.gov

The strategy involves creating a library of diverse azide-containing building blocks, which can then be reacted with a corresponding library of alkynes. nih.gov This modular approach allows for the rapid generation of a vast number of unique triazole products. Research has demonstrated the high-throughput synthesis of a 325-member azide library, highlighting the simplicity and high purity of the products. nih.gov This library was subsequently used in the click-synthesis of bidentate enzyme inhibitors. nih.gov Similarly, dendrimer libraries have been prepared by coupling azide-functionalized dendrons with various core fragments, enabling the creation of diverse, high-generation dendrimers in a single, efficient step. acs.org The use of building blocks like 1-azido-2,2-dimethylpropane in such libraries introduces unique steric and electronic properties into the final products.

Coordination Chemistry of Azide Ligands and the 2,2 Dimethylpropane Moiety

Synthesis of Transition Metal Complexes Featuring Azide (B81097) as a Bridging Ligand

The synthesis of transition metal complexes with bridging azide ligands typically involves the reaction of a metal salt with a source of azide, such as sodium azide or trimethylsilyl (B98337) azide, in the presence of a suitable co-ligand. wikipedia.org The choice of solvent, temperature, and stoichiometry can influence the final product.

2,2-dimethylpropane-1,3-diamine (Me₂tn) is a bidentate ligand that forms a six-membered chelate ring upon coordination to a metal ion. at.uaresearchgate.net Its bulky 2,2-dimethylpropane (neopentyl) group imposes significant steric constraints, which can influence the coordination geometry and the dimensionality of the resulting azido-bridged complexes. For instance, the reaction of a chromium(III) salt with sodium azide in the presence of Me₂tn has been shown to produce a double complex salt, [trans-Cr(N₃)₂(Me₂tn)₂]₃[Cr(N₃)₄(Me₂tn)]₂ClO₄. at.ua In this structure, the Me₂tn ligand chelates to the chromium centers, and the azide ions act as both terminal and potentially bridging ligands, although no direct bridging was observed in this specific compound. at.ua

In another example, a bidimensional polymer of nickel(II), [Ni(N₃)₂(2,2-dimethylpropane-1,3-diamine)]n, was synthesized, demonstrating that the Me₂tn ligand can direct the formation of extended structures with bridging azide ions. acs.org The synthesis of copper(II) complexes with a Schiff base derived from N,N-dimethylpropane-1,3-diamine and pyridine-2-aldehyde also highlights the use of this diamine backbone in creating dinuclear complexes with bridging azides. rsc.orgcapes.gov.br

The azide ligand is well-known for its diverse coordination modes, which are crucial in determining the magnetic properties of the resulting complexes. at.uaacademie-sciences.fr The most common bridging modes are:

End-to-End (EE or µ₁,₃): The azide ligand bridges two metal centers using its two terminal nitrogen atoms (M-N-N-N-M). This mode typically leads to strong antiferromagnetic coupling between the metal ions. academie-sciences.frresearchgate.net

End-On (EO or µ₁,₁): The azide ligand bridges two metal centers using the same terminal nitrogen atom (M-N(N₂)-M). This coordination generally results in ferromagnetic coupling, although the magnitude and even the sign of the coupling can be influenced by the M-N-M bond angle. academie-sciences.frresearchgate.netrsc.org

µ₁,₁,₃-bridging: In this less common mode, the azide ligand bridges three metal centers. conicet.gov.ar

Other, more complex bridging modes such as µ₁,₁,₁, µ₁,₁,₁,₁, and µ₁,₁,₃,₃ have also been reported. at.uaresearchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the co-ligands, and the reaction conditions. at.ua The presence of bulky ligands like 2,2-dimethylpropane-1,3-diamine can favor certain coordination modes by influencing the steric accessibility of the metal centers.

Spectroscopic and Structural Analysis of Metal-Azide Interactions

The interaction between metal ions and azide ligands can be effectively studied using a variety of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: The asymmetric stretching vibration (νₐₛ) of the azide ligand is particularly informative. In the free azide ion, this vibration occurs around 2040 cm⁻¹. Upon coordination to a metal, this band can shift and sometimes split, providing insights into the coordination mode. For instance, terminal and bridging azides can often be distinguished by their characteristic νₐₛ(N₃) frequencies. nih.govtandfonline.com In a study of a tetraazidomanganese(IV) complex, distinct stretching frequencies for the coordinated azide ligands were observed, reflecting different Mn-azide interactions within the same molecule. tandfonline.com

UV-Vis Spectroscopy: Electronic transitions involving the azide ligand and the metal center, such as ligand-to-metal charge transfer (LMCT) bands, can be observed in the UV-Vis spectrum. The energy of these transitions provides information about the electronic structure of the complex. tandfonline.com

X-ray Crystallography: This is the most definitive method for determining the precise coordination environment of the metal ions and the exact bridging mode of the azide ligands. It provides crucial data on bond lengths and angles, such as the M-N-M angle in EO-bridged complexes and the M-N-N angle in EE-bridged complexes, which are critical for understanding the magnetic properties. at.uaacs.orgacademie-sciences.fr

| Complex | Azide Coordination Mode | Key Spectroscopic Data (IR, cm⁻¹) νₐₛ(N₃) | Reference |

| [Mn(bpy)(N₃)₄] | Terminal | 2055, 2038 | tandfonline.com |

| [(μ₁,₃-N₃){CoII(Lⁿ)(μ-O₂CC₆H₄NO₂)CoIII(N₃)}₂]PF₆ | Terminal and Bridging (EE) | 2023, 2121 (for complex with L¹) and 2028, 2117 (for complex with L²) | nih.gov |

| [trans-Cr(N₃)₂(Me₂tn)₂]₃[Cr(N₃)₄(Me₂tn)]₂ClO₄ | Terminal | Not specified | at.ua |

Theoretical Studies on Magnetic Coupling in Azide-Bridged Metal Complexes

Theoretical calculations, particularly density functional theory (DFT), have become an indispensable tool for understanding the magnetic properties of azide-bridged metal complexes. acs.orgmdpi.com

The magnetic properties of these complexes are governed by the spin exchange interaction between the paramagnetic metal centers, which is mediated by the bridging azide ligand. The nature of this interaction (ferromagnetic or antiferromagnetic) and its magnitude are highly dependent on the structural parameters of the complex.

End-On (EO) Bridging: Generally leads to ferromagnetic coupling. Theoretical studies have shown that the exchange coupling constant (J) is sensitive to the M-N-M bridging angle, the M-N bond distance, and the out-of-plane shift of the azide bridge. acs.org For instance, in dinuclear copper(II) complexes with a double end-on azide bridge, a crossover from ferromagnetic to antiferromagnetic coupling is predicted to occur at a Cu-N-Cu angle of around 108°. ijesm.co.in

End-to-End (EE) Bridging: Typically results in antiferromagnetic coupling. The strength of this interaction is influenced by the planarity of the M₂(N₃)₂ fragment. nih.gov For example, in two one-dimensional nickel(II) complexes with alternating EO and EE bridges, the nearly identical ferromagnetic coupling constants were attributed to the similar geometries of the EO moieties, while the significantly different antiferromagnetic couplings were explained by the different degrees of planarity of the EE fragments. nih.gov

Computational chemistry provides a framework for interpreting and predicting the magnetic behavior of azide-bridged complexes.

Broken-Symmetry DFT: This is a widely used method to calculate the exchange coupling constant (J). By comparing the energies of the high-spin and broken-symmetry states, the sign and magnitude of J can be determined, providing a quantitative measure of the magnetic interaction. rsc.org

Magneto-Structural Correlations: DFT calculations can be used to systematically vary structural parameters (e.g., bond angles, bond lengths) and observe the effect on the calculated J value. This allows for the development of magneto-structural correlations that can be used to predict the magnetic properties of new complexes based on their structural features. acs.orgnih.gov For example, DFT calculations have been employed to rationalize the moderate antiferromagnetic coupling observed in tetranuclear mixed-valence cobalt(II)/cobalt(III) complexes with an end-to-end azide bridge. nih.gov

| Complex System | Bridging Mode | Observed/Calculated Magnetic Behavior | Key Correlated Structural Parameter | Reference |

| Dinuclear Cu(II) | End-On (EO) | Ferromagnetic | Cu-N-Cu angle | ijesm.co.inacs.org |

| Dinuclear Ni(II) | End-On (EO) | Ferromagnetic | Ni-N-Ni angle | nih.govrsc.org |

| Dinuclear Cu(II) | End-to-End (EE) | Antiferromagnetic | Planarity of Cu₂(N₃)₂ ring | rsc.orgcapes.gov.br |

| 1D Ni(II) Chain | Alternating EO and EE | Alternating Ferro- and Antiferromagnetic | Ni-N-Ni angle (EO), Planarity of Ni₂(N₃)₂ ring (EE) | nih.gov |

| Tetranuclear Co(II)/Co(III) | End-to-End (EE) | Antiferromagnetic | Co-N-N-Co torsion angle | nih.gov |

Q & A

What are the recommended synthetic routes for 1-Azido-2,2-dimethylpropane, and how can reaction efficiency be optimized?

Basic Research Focus

The synthesis typically involves nucleophilic substitution of 1-bromo-2,2-dimethylpropane with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO). Steric hindrance from the neopentyl structure slows reaction kinetics, requiring elevated temperatures (60–80°C) and extended reaction times (12–24 hrs). Efficiency can be optimized by:

- Using phase-transfer catalysts to enhance NaN₃ solubility.

- Monitoring reaction progress via IR spectroscopy (azide peak at ~2100 cm⁻¹).

- Purifying via fractional distillation under reduced pressure to isolate the volatile product .

How can the purity and structural integrity of 1-Azido-2,2-dimethylpropane be verified post-synthesis?

Basic Research Focus

Analytical Methods:

- ¹H NMR : Expect singlet peaks for equivalent methyl groups (δ ~1.0–1.2 ppm) and absence of residual bromide (δ ~3.2–3.5 ppm).

- ¹³C NMR : Quaternary carbon adjacent to azide at δ ~60–65 ppm, methyl carbons at δ ~25–30 ppm.

- GC-MS : Confirm molecular ion (M⁺ at m/z 127) and assess purity (>95% by area normalization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.